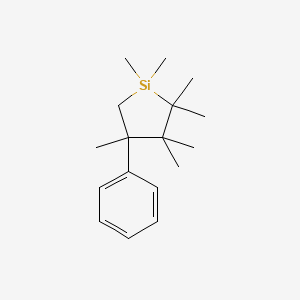
1,1,2,2,3,3,4-Heptamethyl-4-phenylsilolane
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1,1,2,2,3,3,4-Heptamethyl-4-phenylsilolane is an organosilicon compound characterized by its unique structure, which includes a silicon atom bonded to a phenyl group and multiple methyl groups
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 1,1,2,2,3,3,4-Heptamethyl-4-phenylsilolane typically involves the reaction of phenylsilane with methylating agents under controlled conditions. One common method is the hydrosilylation of phenylsilane with methyl-substituted alkenes in the presence of a platinum catalyst. The reaction is carried out under an inert atmosphere to prevent oxidation and at elevated temperatures to ensure complete conversion.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and continuous flow systems to maintain consistent reaction conditions. The product is then purified through distillation or recrystallization to achieve the desired purity.
Analyse Des Réactions Chimiques
Types of Reactions
1,1,2,2,3,3,4-Heptamethyl-4-phenylsilolane undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form silanols or siloxanes.
Reduction: Reduction reactions can convert the phenyl group to a cyclohexyl group.
Substitution: The methyl groups can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) are used.
Substitution: Nucleophiles like halides or alkoxides are employed under basic conditions.
Major Products Formed
Oxidation: Silanols and siloxanes.
Reduction: Cyclohexyl-substituted silanes.
Substitution: Various functionalized silanes depending on the nucleophile used.
Applications De Recherche Scientifique
1,1,2,2,3,3,4-Heptamethyl-4-phenylsilolane has several applications in scientific research:
Chemistry: Used as a precursor in the synthesis of other organosilicon compounds.
Biology: Investigated for its potential use in drug delivery systems due to its stability and biocompatibility.
Medicine: Explored for its role in developing new pharmaceuticals and therapeutic agents.
Industry: Utilized in the production of high-performance materials, such as silicone-based polymers and resins.
Mécanisme D'action
The mechanism of action of 1,1,2,2,3,3,4-Heptamethyl-4-phenylsilolane involves its interaction with various molecular targets. The silicon atom can form stable bonds with other elements, allowing the compound to act as a cross-linking agent in polymerization reactions. Additionally, the phenyl group can participate in π-π interactions, enhancing the compound’s stability and reactivity.
Comparaison Avec Des Composés Similaires
Similar Compounds
Tetramethylsilane: A simpler organosilicon compound with four methyl groups bonded to silicon.
Phenyltrimethylsilane: Contains a phenyl group and three methyl groups bonded to silicon.
Hexamethyldisilane: Features two silicon atoms bonded to six methyl groups.
Uniqueness
1,1,2,2,3,3,4-Heptamethyl-4-phenylsilolane is unique due to its combination of a phenyl group and multiple methyl groups, which confer distinct chemical properties. Its structure allows for versatile reactivity and stability, making it valuable in various applications compared to simpler organosilicon compounds.
Propriétés
Numéro CAS |
88296-42-8 |
|---|---|
Formule moléculaire |
C17H28Si |
Poids moléculaire |
260.5 g/mol |
Nom IUPAC |
1,1,2,2,3,3,4-heptamethyl-4-phenylsilolane |
InChI |
InChI=1S/C17H28Si/c1-15(2)16(3,4)18(6,7)13-17(15,5)14-11-9-8-10-12-14/h8-12H,13H2,1-7H3 |
Clé InChI |
CWIGMPVQBALMMA-UHFFFAOYSA-N |
SMILES canonique |
CC1(C([Si](CC1(C)C2=CC=CC=C2)(C)C)(C)C)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



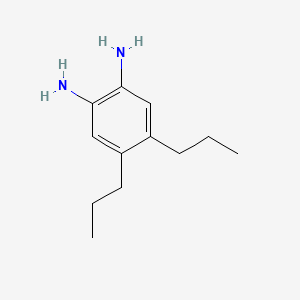
![2-{[2-Bromo-4-(2-ethoxyethoxy)phenoxy]methyl}oxirane](/img/structure/B14400526.png)

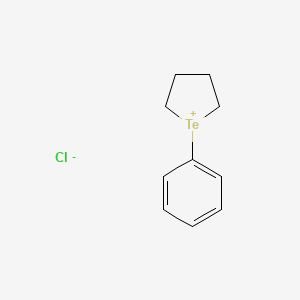
![Ethyl 3-[2-(pyrrolidin-1-yl)phenyl]prop-2-enoate](/img/structure/B14400536.png)
![(2-Ethyl-2,3-dihydro-4H-pyrido[3,2-b][1,4]oxazin-4-yl)(phenyl)methanone](/img/structure/B14400540.png)

![2-(4-Methoxyphenyl)-1H-imidazo[4,5-b]pyrazine](/img/structure/B14400557.png)

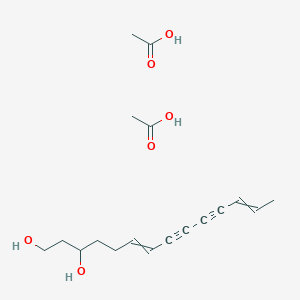
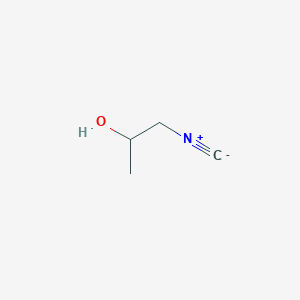
![N-(Ethylcarbamoyl)-N-[(ethylcarbamoyl)oxy]benzamide](/img/structure/B14400578.png)
![2-Propenoic acid, 3-phenyl-2-[(trimethylsilyl)oxy]-, ethyl ester](/img/structure/B14400579.png)
